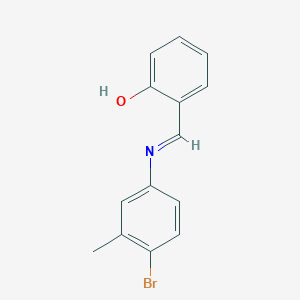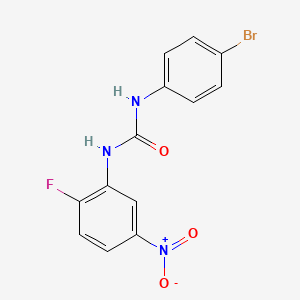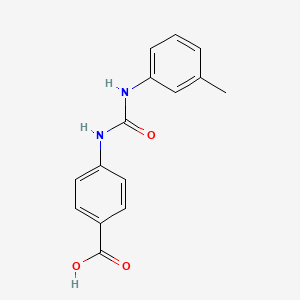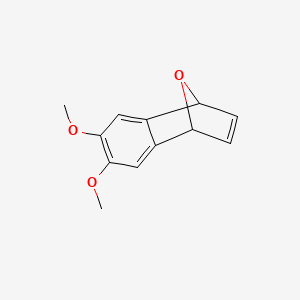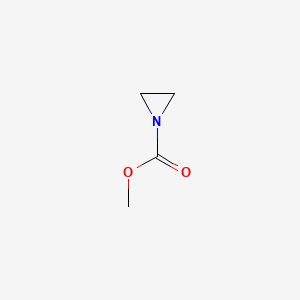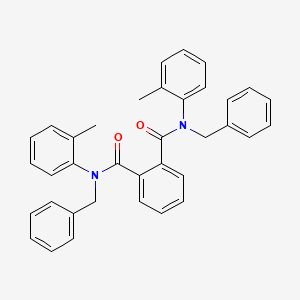
N~1~,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide: is an organic compound with a complex structure, characterized by the presence of benzyl and methylphenyl groups attached to a phthalamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide typically involves the reaction of phthalic anhydride with benzylamine and 2-methylphenylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The mixture is heated to promote the formation of the amide bonds, resulting in the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: N1,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N~1~,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural rigidity and stability.
Mecanismo De Acción
The mechanism by which N1,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and amide groups facilitate interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
N~1~,N~2~-dibenzylphthalamide: Lacks the methylphenyl groups, resulting in different chemical properties and reactivity.
N~1~,N~2~-bis(2-methylphenyl)phthalamide: Lacks the benzyl groups, affecting its binding affinity and selectivity.
N~1~,N~2~-dibenzyl-N~1~,N~2~-bis(4-methylphenyl)phthalamide: Similar structure but with methyl groups in different positions, leading to variations in steric and electronic effects.
Uniqueness: N1,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide is unique due to the combination of benzyl and 2-methylphenyl groups, which confer specific steric and electronic properties
Propiedades
Número CAS |
197961-06-1 |
|---|---|
Fórmula molecular |
C36H32N2O2 |
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
1-N,2-N-dibenzyl-1-N,2-N-bis(2-methylphenyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C36H32N2O2/c1-27-15-9-13-23-33(27)37(25-29-17-5-3-6-18-29)35(39)31-21-11-12-22-32(31)36(40)38(26-30-19-7-4-8-20-30)34-24-14-10-16-28(34)2/h3-24H,25-26H2,1-2H3 |
Clave InChI |
OBGMNHLTWGFUOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)



